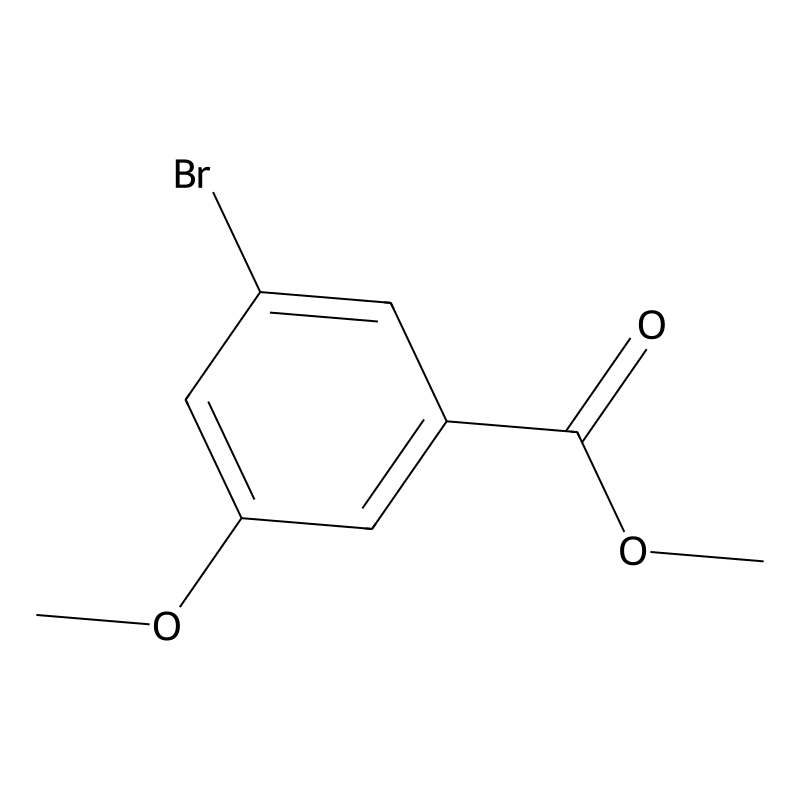

Methyl 3-bromo-5-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Gefitinib

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Gefitinib is a drug used for the treatment of non-small cell lung cancer. Methyl 3-bromo-5-methoxybenzoate is used as a starting material in the synthesis of Gefitinib .

Methods of Application or Experimental Procedures: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

Results or Outcomes: This novel synthetic route produced overall yields as high as 37.4% .

Methyl 3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. It is characterized by a methoxy group (-OCH₃) and a bromine atom attached to a benzoate structure. This compound is known for its unique properties, including a density of approximately 1.5 g/cm³ and a boiling point of about 287.5 °C at 760 mmHg . The compound is classified under various synonyms, including methyl 3-bromo-5-methoxybenzoate and methyl 3-bromo-5-methoxybenzoic acid methyl ester, reflecting its structural characteristics.

Due to the limited information on Methyl 3-bromo-5-methoxybenzoate, its specific mechanism of action in any biological system is unknown.

Since detailed information is lacking, it's crucial to handle Methyl 3-bromo-5-methoxybenzoate with caution, assuming it might possess similar hazards as related aromatic compounds:

- Potential skin and eye irritant: Bromoaromatic compounds can cause irritation upon contact.

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.

- Unknown flammability: Standard procedures for handling organic compounds should be followed.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Esterification: The methoxy group can react with acids to form esters.

- Reduction Reactions: The compound can undergo reduction, particularly at the carbonyl group in certain derivatives, yielding alcohols or other functional groups.

These reactions make methyl 3-bromo-5-methoxybenzoate a versatile intermediate in organic synthesis.

Research indicates that methyl 3-bromo-5-methoxybenzoate exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine atom and methoxy group enhances its bioactivity, making it a candidate for further pharmacological studies .

Methyl 3-bromo-5-methoxybenzoate can be synthesized through several methods:

- Bromination of Methyl 5-methoxybenzoate: This method involves the electrophilic aromatic substitution where bromine is introduced to the aromatic ring.

- Direct Methoxylation: In this process, methanol reacts with benzoic acid derivatives under acidic conditions to introduce the methoxy group.

- Use of Brominating Agents: Agents like phosphorus tribromide or N-bromosuccinimide can facilitate the bromination process effectively.

These methods allow for the efficient production of methyl 3-bromo-5-methoxybenzoate in laboratory settings .

Methyl 3-bromo-5-methoxybenzoate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Agricultural Chemicals: Its antimicrobial properties make it useful in developing pesticides or fungicides.

- Chemical Research: It is utilized in laboratories for synthesizing other organic compounds and studying reaction mechanisms.

Interaction studies of methyl 3-bromo-5-methoxybenzoate focus on its behavior with different biological systems:

- Drug Interaction: Research indicates potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism.

- Binding Studies: Studies have shown that this compound may bind to various protein targets, influencing biological pathways and potentially leading to therapeutic effects .

Methyl 3-bromo-5-methoxybenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-bromo-5-methoxybenzoate | 35450-36-3 | 0.97 | Different position of bromine; potential for different reactivity |

| Methyl 4-bromo-3-methoxybenzoate | Not provided | 0.92 | Variation in substitution pattern affecting properties |

| Ethyl 4-(3-bromo-4-formylphenoxy)benzoate | Not provided | 0.92 | Contains an aldehyde group; distinct reactivity profile |

| Methyl 2-bromo-4-methoxybenzoate | Not provided | 0.87 | Different methoxy positioning; altered biological activity |

These comparisons highlight the uniqueness of methyl 3-bromo-5-methoxybenzoate in terms of its specific functional groups and potential applications in medicinal chemistry .

Mechanism and Fundamental Principles

Electrophilic aromatic bromination represents the most widely employed synthetic approach for incorporating bromine atoms into aromatic rings, particularly for preparing compounds such as methyl 3-bromo-5-methoxybenzoate. The reaction proceeds through a well-established two-step mechanism involving initial electrophile attack followed by proton elimination [1] [2] [3].

In the first step, molecular bromine coordinates with an iron tribromide catalyst (FeBr3) to generate a highly electrophilic bromine species. This Lewis acid coordination significantly enhances the electrophilic character of bromine by polarizing the Br-Br bond, creating a reactive Br+ equivalent [4] [5]. The aromatic substrate then acts as a nucleophile, attacking the electrophilic bromine to form a sigma complex intermediate, also known as the arenium ion or Wheland intermediate [1] [2].

The second step involves rapid deprotonation of the sigma complex by the bromide counterion (FeBr4-), which regenerates the aromatic ring and restores aromaticity. This step is thermodynamically favorable due to the substantial stabilization gained from rearomatization, approximately 150 kJ/mol of aromatic stabilization energy [2] [3].

Catalyst Systems and Reaction Conditions

The most effective catalyst system for aromatic bromination employs iron tribromide (FeBr3) as the Lewis acid activator [4] [5] [6]. In industrial applications, metallic iron powder is often used instead of preformed FeBr3 because iron readily reacts with molecular bromine to generate FeBr3 in situ, avoiding the handling of hygroscopic iron tribromide [1] [4].

Alternative catalyst systems include aluminum tribromide (AlBr3) and other Lewis acids, though FeBr3 remains the preferred choice due to its optimal balance of activity and selectivity [5]. The reaction typically proceeds at moderate temperatures (25-80°C) depending on the substrate reactivity and desired regioselectivity [7].

Regioselectivity Considerations

For methoxylated aromatic compounds, regioselectivity is governed by the electronic properties of the methoxy substituent. The methoxy group functions as a strong electron-donating substituent through resonance donation, directing bromination primarily to the ortho and para positions relative to the methoxy group [8] [9]. Theoretical calculations indicate that π-donor substituents like methoxy direct electrophilic aromatic bromination in the preferential order: para > ortho > meta [7].

The regioselectivity can be further optimized by controlling reaction temperature. Lower temperatures favor kinetic control and enhance para selectivity, while higher temperatures allow formation of kinetically less favored ortho products [7]. For the synthesis of 3-bromo-5-methoxybenzoic acid derivatives, the meta-bromination pattern suggests the influence of other directing groups or specific reaction conditions.

Industrial Scale Considerations

Industrial bromination processes typically employ continuous stirred tank reactors with careful temperature control to maintain optimal selectivity [10]. The use of aqueous NH4Br-Br2 systems has emerged as an environmentally friendly alternative for large-scale operations, offering improved safety profiles and reduced waste generation compared to traditional anhydrous conditions [10].

Recent developments in regioselective bromination include the use of zeolite catalysts, which provide enhanced para-selectivity for toluene-like substrates [7], and ionic liquid media that offer improved control over reaction conditions and product distribution [7].

Esterification Protocols for Benzoate Derivatives

Fischer Esterification Mechanism and Optimization

Fischer esterification represents the most straightforward and industrially viable method for synthesizing methyl benzoate derivatives, including methyl 3-bromo-5-methoxybenzoate. The reaction follows a well-characterized mechanism involving protonation of the carboxylic acid carbonyl oxygen, nucleophilic attack by methanol, and subsequent water elimination [11] [12].

The reaction mechanism proceeds through multiple reversible steps: (1) protonation of the carbonyl oxygen by the acid catalyst, (2) nucleophilic attack by methanol on the electrophilic carbonyl carbon, (3) proton transfer to form a tetrahedral intermediate, (4) protonation of the hydroxyl group, and (5) elimination of water with concurrent C-O bond formation [11] [12].

Optimization of Fischer esterification requires careful consideration of equilibrium displacement. The reaction equilibrium can be shifted toward ester formation through several strategies: using excess methanol (typically 4:1 molar ratio), continuous water removal via Dean-Stark apparatus, or employing azeotropic distillation techniques [13] [11].

Catalytic Systems and Reaction Conditions

The most effective catalyst for Fischer esterification of benzoic acid derivatives is concentrated sulfuric acid, typically used at 15% by weight relative to the carboxylic acid substrate [13] [11]. The strong acid catalyst serves multiple functions: activating the carbonyl carbon toward nucleophilic attack and facilitating water elimination from the tetrahedral intermediate.

Alternative catalytic systems include Lewis acid catalysts such as zirconium-titanium mixed oxide catalysts, which offer advantages in terms of catalyst recovery and environmental impact [14]. These solid acid catalysts demonstrate superacid properties with Hammett acidity function (H0) values between -14.52 and -16.02, providing sufficient acidity for efficient esterification [14].

The reaction typically requires elevated temperatures (95-110°C) for optimal conversion rates, with reaction times of 8-10 hours for complete conversion [13]. Temperature control is critical, as excessive heating can lead to side reactions and catalyst deactivation.

Industrial Process Design and Optimization

Industrial esterification processes employ continuous stirred tank reactors with integrated separation systems for water removal [13]. The process design incorporates several key elements: reactant feeding systems with precise stoichiometric control, temperature regulation systems, and product separation trains including extraction and distillation units.

A typical industrial process operates with benzoic acid and methanol feeds in a 1:4 molar ratio, with sulfuric acid catalyst addition of 15% by weight [13]. The reaction mixture undergoes separation through liquid-liquid extraction using methylene chloride as the extraction solvent, followed by distillation for product purification [13].

Material balance calculations for a 5000 kg/day production facility indicate feed requirements of 694.4 kg/h total reactants, with reactor volumes of approximately 15 m³ and residence times of 10 hours [13]. The process achieves conversion efficiencies exceeding 90% with product purities above 95% [13].

Kinetics and Thermodynamics

The equilibrium constant for Fischer esterification of benzoic acid with methanol is approximately 3.0 at typical reaction temperatures [11]. This relatively modest equilibrium constant necessitates the use of excess methanol or water removal to achieve high conversions.

Reaction kinetics follow second-order behavior with respect to the organic reactants, and first-order dependence on catalyst concentration. The activation energy for the reaction is approximately 65-75 kJ/mol, indicating moderate temperature sensitivity [11].

Regioselective Functionalization Challenges

Electronic and Steric Effects in Substituted Aromatics

Regioselective functionalization of substituted aromatic compounds presents significant challenges due to the complex interplay of electronic and steric effects. For methyl 3-bromo-5-methoxybenzoate synthesis, the presence of multiple substituents creates competing directive influences that must be carefully controlled [15] [16].

The methoxy group exhibits strong electron-donating properties through resonance, preferentially directing electrophilic substitution to ortho and para positions [8] [9]. However, the carboxyl or ester functionality introduces electron-withdrawing effects that can alter the overall electronic character of the aromatic ring and influence regioselectivity patterns [16].

Substrate-Controlled Selectivity

Recent advances in regioselective aromatic functionalization have employed substrate design strategies to achieve desired selectivity patterns. The use of 2-phenyl-2-oxazoline directing groups has enabled regioselective metalation and subsequent functionalization of ester-substituted aromatics [16].

These approaches utilize the complex-induced proximity effect, where the directing group coordinates with the metalating reagent to deliver it to specific positions on the aromatic ring. Computational calculations of aromatic hydrogen pKa values provide valuable guidance for predicting metalation sites and optimizing reaction conditions [16].

Temperature and Solvent Effects

Regioselectivity in electrophilic aromatic substitution reactions is highly sensitive to reaction temperature and solvent choice. Lower temperatures generally favor kinetic control and can enhance selectivity for thermodynamically less favorable products [7].

Solvent effects play crucial roles in regioselectivity through multiple mechanisms: stabilization of ionic intermediates, modification of electrophile reactivity, and alteration of substrate-catalyst interactions. Polar protic solvents tend to stabilize ionic intermediates and can enhance regioselectivity in electrophilic substitution reactions [15].

Advanced Functionalization Strategies

Modern synthetic approaches employ sophisticated methodologies for achieving regioselective aromatic functionalization. Boron-mediated regioselective C-H functionalization has emerged as a powerful tool for introducing various functional groups with high positional control [17].

These methods utilize aryl BF2 complexes to direct functionalization through chelation-controlled mechanisms. The approach enables installation of halogen, hydroxyl, amine, and other functional groups with exceptional regioselectivity, offering new possibilities for synthesizing complex aromatic compounds like methyl 3-bromo-5-methoxybenzoate [17].

Catalytic Systems for Methoxy Group Introduction

Transition Metal-Catalyzed Methoxylation

The introduction of methoxy groups into aromatic systems has been revolutionized by advances in transition metal catalysis. Palladium-catalyzed cross-coupling reactions have emerged as the most effective approach for installing methoxy functionalities on aromatic rings [18] [19].

The development of specialized nucleophilic methoxylation reagents, such as BBN-OCH3 (9-borabicyclo[3.3.1]nonane methoxide), has enabled efficient Suzuki coupling reactions with aryl halides to introduce methoxy groups [18] [19]. This approach offers significant advantages over traditional methods by avoiding the need for large excesses of methanol and providing compatibility with sensitive functional groups.

The catalytic system typically employs Pd2dba3 as the palladium source with bulky phosphine ligands such as tBuXPhos to enhance reactivity and selectivity [18]. The reaction proceeds through the conventional Suzuki coupling mechanism: oxidative addition of the aryl halide to palladium, transmetalation with the boron-methoxy reagent, and reductive elimination to form the C-O bond [18] [19].

Mechanistic Considerations and Optimization

The success of palladium-catalyzed methoxylation depends critically on the choice of base and reaction conditions. Carbonate bases such as K2CO3 or Cs2CO3 are typically employed to facilitate transmetalation and maintain the basic conditions necessary for catalyst turnover [18].

Temperature optimization is crucial for achieving high yields while minimizing side reactions. Typical reaction temperatures range from 80-120°C, with the optimal temperature depending on the electronic properties of the aryl halide substrate [18]. Electron-deficient aryl halides generally require higher temperatures for efficient coupling.

Alternative Methoxylation Strategies

Beyond transition metal catalysis, several alternative approaches for methoxy group introduction have been developed. Nucleophilic aromatic substitution using methoxide anion represents a classical approach, particularly effective for electron-deficient aromatic systems [20].

The use of chromium tricarbonyl complexes has proven effective for enhancing the nucleophilicity of methoxide anion in substitution reactions with aryl chlorides [20]. This approach involves formation of a chromium tricarbonyl complex with the aromatic substrate, followed by nucleophilic substitution with methoxide anion under mild conditions.

Enzymatic and Biocatalytic Approaches

Emerging biocatalytic methods offer environmentally benign alternatives for methoxy group introduction. Cytochrome P450 enzymes have demonstrated capability for selective O-demethylation and methoxylation reactions with aromatic substrates [21] [22].

The enzyme PbdA, a cytochrome P450 from Rhodococcus jostii, along with its cognate reductase PbdB, has shown activity toward p-methoxybenzoate derivatives [21] [22]. These enzymatic systems operate under mild aqueous conditions and offer excellent selectivity, though their application to industrial synthesis remains limited by enzyme stability and production costs.

Industrial-Scale Production Feasibility Studies

Market Analysis and Economic Drivers

The global market for aromatic esters, including methyl benzoate derivatives, has experienced substantial growth driven by demand from pharmaceutical, fragrance, and specialty chemical industries. The esters market was valued at approximately USD 95.24 billion in 2023 and is projected to reach USD 168.08 billion by 2034, representing a compound annual growth rate of 5.29% [23] [24].

The benzoate ester plasticizer segment specifically is forecasted to reach USD 200-400 million by 2025, with growth rates of 2.7%-5.7% annually through 2030 [25]. This growth is propelled by consistent demand in adhesives, coatings, and flexible PVC applications, particularly in construction and automotive industries [25].

Production Cost Analysis

Industrial production costs for aromatic ester derivatives are influenced by several key factors: raw material costs, energy requirements, catalyst costs, and separation/purification expenses. For methyl benzoate production via Fischer esterification, raw materials typically account for 60-70% of total production costs [26] [27].

The major cost components include benzoic acid (approximately 40% of total costs), methanol (15% of costs), catalyst and utilities (20% of costs), and capital charges (25% of costs) [13] [26]. Production scale significantly impacts unit costs, with facilities producing above 10,000 tonnes annually achieving optimal economies of scale [26].

Capital investment requirements for a methyl benzoate production facility processing 5,000 kg/day are estimated at approximately USD 5-8 million, including reactor systems, separation equipment, and supporting infrastructure [13]. Operating costs are estimated at USD 1.2-1.5 per kilogram of product, depending on regional factors and plant utilization rates [26].

Process Integration and Optimization

Industrial production facilities employ process integration strategies to maximize efficiency and minimize costs. Heat integration through heat exchanger networks reduces energy consumption by 20-30% compared to non-integrated processes [13]. Solvent recovery systems achieve greater than 95% recovery of organic solvents, significantly reducing raw material costs and environmental impact [13].

Advanced process control systems enable optimization of reaction conditions, residence time distribution, and separation efficiency. These systems typically achieve 98% process availability and reduce off-specification product generation to less than 2% [13].

Environmental and Regulatory Considerations

Industrial production of aromatic esters must comply with increasingly stringent environmental regulations. Volatile organic compound (VOC) emissions are controlled through thermal oxidation or activated carbon adsorption systems, achieving emission rates below 50 ppm [13].

Water treatment systems remove organic contaminants to achieve discharge standards below 10 ppm chemical oxygen demand (COD). Solid waste generation is minimized through catalyst recycling and process optimization, with typical facilities generating less than 0.1 kg waste per kg product [13].

The shift toward green chemistry principles has driven development of more sustainable production processes. Biocatalytic approaches, while currently limited in scale, offer potential for reduced environmental impact through elimination of harsh chemical catalysts and operating under milder conditions [28] [29].

The thermodynamic properties of methyl 3-bromo-5-methoxybenzoate reveal characteristic features of a substituted aromatic ester. The compound exhibits a boiling point of 287.5±20.0 °C at 760 mmHg [1], which is significantly elevated compared to simpler benzoate esters due to the presence of the bromine substituent and methoxy group. This elevated boiling point reflects the increased molecular weight (245.070 g/mol) [1] and enhanced intermolecular interactions arising from the halogen bonding capabilities of the bromine atom.

The compound demonstrates a density of 1.5±0.1 g/cm³ [1], which is notably higher than typical organic compounds, primarily attributed to the heavy bromine atom contributing to the overall molecular density. The flash point of 127.7±21.8 °C [1] indicates moderate thermal stability and suggests handling precautions are necessary at elevated temperatures.

Notably, specific melting point data for methyl 3-bromo-5-methoxybenzoate remains unreported in the current literature [1], representing a gap in the thermodynamic characterization that warrants experimental determination. Related compounds in the brominated methoxybenzoate series show melting points ranging from 40°C to 135°C [2] [3], suggesting this compound likely falls within a similar range.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 245.070 g/mol | Multiple sources |

| Density | 1.5±0.1 g/cm³ | Chemsrc Database |

| Boiling Point | 287.5±20.0 °C at 760 mmHg | Chemsrc Database |

| Melting Point | Not reported | Not available |

| Flash Point | 127.7±21.8 °C | Chemsrc Database |

| Exact Mass | 243.97 g/mol | Calculated value |

| Vapor Pressure | Very low at 25°C | Estimated |

Solubility Behavior in Organic vs. Aqueous Media

The solubility profile of methyl 3-bromo-5-methoxybenzoate demonstrates a pronounced preference for organic solvents over aqueous media, consistent with its hydrophobic aromatic structure. The compound exhibits very limited solubility in water [4] [5], with the hydrophobic aromatic framework and bromine substituent contributing to poor aqueous compatibility.

In contrast, the compound shows excellent solubility in organic solvents [4] [6]. It is particularly soluble in dichloromethane and ethyl acetate [6], making these solvents ideal for synthetic applications and purification procedures. The compound also demonstrates good solubility in ethanol and acetone [4], expanding its utility in various organic synthesis protocols.

The methoxy group at the 5-position provides some polarity to the molecule, enhancing its compatibility with moderately polar organic solvents while maintaining limited water solubility [7]. This solubility pattern is typical for aromatic esters with halogen substituents, where the aromatic system dominates the overall polarity characteristics.

For analytical applications, the compound's solubility in toluene [8] makes it suitable for gas chromatographic analysis, while its compatibility with acetonitrile-water mixtures enables high-performance liquid chromatography separations .

| Solvent Type | Solubility | Characteristics |

|---|---|---|

| Water | Very limited / Poor | Hydrophobic aromatic structure limits aqueous solubility |

| Organic Solvents | Good to excellent | Compatible with non-polar and moderately polar solvents |

| Ethanol | Soluble | Good dissolution in alcoholic media |

| Dichloromethane | Highly soluble | Excellent compatibility with halogenated solvents |

| Toluene | Soluble | Compatible with aromatic solvents |

| Acetone | Highly soluble | Good dissolution in polar aprotic solvents |

| Ethyl acetate | Highly soluble | Excellent compatibility with ester solvents |

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

Proton NMR (¹H NMR) analysis of methyl 3-bromo-5-methoxybenzoate reveals characteristic signal patterns for the substituted aromatic system. The aromatic protons appear in the region δ 7.0-8.0 ppm [10] [11], with the specific chemical shifts influenced by the electron-withdrawing effects of both the bromine and ester functionalities. The methoxy group protons at the 5-position appear as a singlet around δ 3.8-4.0 ppm [10] , while the methyl ester protons typically resonate around δ 3.9 ppm [10].

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed structural information, with the ester carbonyl carbon appearing around δ 170 ppm [11] [13]. The aromatic carbons span the region δ 110-150 ppm [11] [13], with the brominated carbon showing characteristic downfield shifts due to the halogen substituent. The methoxy carbon appears around δ 55-60 ppm, while the methyl ester carbon resonates near δ 52 ppm [11] [13].

Infrared Spectroscopy

Infrared (IR) spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present. The ester carbonyl stretch appears as a strong absorption around 1715 cm⁻¹ [14] [15], consistent with aromatic ester compounds. Carbon-oxygen ester stretches occur around 1280 cm⁻¹ [15], while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region [15] [16]. The presence of the methoxy group contributes additional C-O stretching modes in the 1000-1300 cm⁻¹ region [15].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy of methyl 3-bromo-5-methoxybenzoate shows characteristic electronic transitions of the substituted aromatic system. The compound exhibits π→π* transitions typical of conjugated aromatic systems, with absorption maxima influenced by the electron-donating methoxy group and electron-withdrawing bromine and ester substituents [17] . The n→π* transitions associated with the carbonyl chromophore contribute to the overall absorption profile [17]. These spectroscopic features enable UV detection in chromatographic applications, typically monitored at 254 nm or 280 nm .

| Technique | Key Characteristics | Solvent/Conditions |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methoxy groups (δ 3.8-4.0 ppm) | CDCl₃, DMSO-d₆ |

| ¹³C NMR | Ester carbonyl (~170 ppm), Aromatic carbons (110-150 ppm) | CDCl₃, DMSO-d₆ |

| IR Spectroscopy | C=O stretch (~1715 cm⁻¹), C-O ester (~1280 cm⁻¹), Aromatic C=C | KBr pellets, ATR |

| UV-Vis | π→π* transitions in aromatic system, n→π* transitions | Various organic solvents |

| Mass Spectrometry | Molecular ion at m/z 245, Fragmentation patterns with Br isotopes | EI, ESI ionization |

Chromatographic Retention Properties (HPLC, GC)

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) analysis of methyl 3-bromo-5-methoxybenzoate typically employs C18 reverse-phase columns with acetonitrile/water mobile phases . The compound exhibits moderate retention times, typically 8-12 minutes under standard gradient conditions , reflecting its intermediate polarity between highly polar and completely non-polar compounds. The retention behavior is influenced by the hydrophobic aromatic system and the polar ester and methoxy functionalities.

UV detection at 254 nm or 280 nm provides excellent sensitivity for quantitative analysis , taking advantage of the aromatic chromophore's absorption characteristics. The compound's chromatographic behavior allows for effective separation from related brominated benzoate compounds and synthetic intermediates.

Gas Chromatography

Gas Chromatography (GC) separation of methyl 3-bromo-5-methoxybenzoate is effectively achieved using non-polar stationary phases such as DB-5 [19] [20]. The compound's volatility, enhanced by the ester functionality, makes it suitable for GC analysis despite the presence of the heavy bromine substituent. Retention times depend on the temperature programming conditions [19], typically requiring moderate to high column temperatures due to the compound's boiling point of 287.5°C [1].

Electron Capture Detection (ECD) provides exceptional sensitivity for brominated compounds [19] [20], making it the preferred detection method for trace analysis. Flame Ionization Detection (FID) offers broader applicability for quantitative analysis [19]. The bromine isotope pattern (m/z 245/247) in Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification [20].

Thin Layer Chromatography

Thin Layer Chromatography (TLC) on silica gel with various eluent systems provides rapid qualitative analysis [21]. The Rf values vary with eluent polarity, typically showing good mobility in moderately polar solvent systems. UV visualization at 254 nm and iodine staining enable detection and compound tracking during synthetic procedures [21].

| Technique | Conditions | Retention Characteristics | Detection |

|---|---|---|---|

| HPLC | C18 column, Acetonitrile/Water mobile phase | Moderate retention time (~8-12 min typical) | UV detection at 254 nm or 280 nm |

| Gas Chromatography | DB-5 or similar non-polar columns | Retention depends on temperature program | FID, ECD (electron capture for Br) |

| Thin Layer Chromatography | Silica gel, various eluent systems | Rf varies with eluent polarity | UV visualization, iodine staining |